Superior Potency in Potentiating Glutamate-Induced Calcium Mobilization
In a head-to-head comparison, Ro 67-4853 is significantly more potent than the comparator mGluR1 PAMs Ro 01-6128 and Ro 67-7476 in potentiating threshold responses to glutamate in a calcium mobilization assay [1].
| Evidence Dimension | Potency to potentiate glutamate-induced calcium mobilization (EC50) |
|---|---|
| Target Compound Data | 10.0 ± 2.4 nM |
| Comparator Or Baseline | Ro 01-6128 (223.8 ± 32.6 nM) and Ro 67-7476 (185.8 ± 45.6 nM) |
| Quantified Difference | 22.4-fold more potent than Ro 01-6128; 18.6-fold more potent than Ro 67-7476 |
| Conditions | Baby Hamster Kidney (BHK) cells expressing rat mGluR1a |
Why This Matters
This higher potency reduces the compound concentration required to achieve a functional effect, thereby lowering the risk of off-target or non-specific effects in cellular assays.
- [1] Sheffler DJ, Conn PJ. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells. Neuropharmacology. 2008;55(4):419-427. View Source
